molecular formula C23H23NO B3751293 N-(2-isopropyl-6-methylphenyl)-4-biphenylcarboxamide

N-(2-isopropyl-6-methylphenyl)-4-biphenylcarboxamide

Cat. No. B3751293
M. Wt: 329.4 g/mol
InChI Key: ROLAEDJDOHFYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropyl-6-methylphenyl)-4-biphenylcarboxamide, commonly known as IBMP, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the GABA-A receptor, which plays a key role in the regulation of inhibitory neurotransmission in the central nervous system.

Scientific Research Applications

IBMP has been extensively studied in the field of neuroscience due to its ability to selectively block the GABA-A receptor. This receptor plays a key role in the regulation of inhibitory neurotransmission in the central nervous system, and its dysfunction has been implicated in several neurological disorders such as anxiety, epilepsy, and insomnia. IBMP has been used in several studies to investigate the role of the GABA-A receptor in these disorders and to develop new therapeutic strategies.

Mechanism of Action

IBMP acts as a competitive antagonist of the GABA-A receptor, binding to the same site as the endogenous neurotransmitter GABA. This blocks the inhibitory effects of GABA and leads to an increase in excitatory neurotransmission, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
IBMP has been shown to have several biochemical and physiological effects in the central nervous system. It can increase the release of several neurotransmitters such as dopamine, norepinephrine, and serotonin, which can have both positive and negative effects depending on the context. It can also increase the activity of several brain regions such as the prefrontal cortex and hippocampus, which are involved in cognitive processes such as learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IBMP in lab experiments is its selectivity for the GABA-A receptor, which allows for the specific investigation of its role in various neurological disorders. However, its effects can be context-dependent and may vary depending on the experimental conditions. Additionally, the use of IBMP in animal studies may not accurately reflect its effects in humans due to species differences in the GABA-A receptor.

Future Directions

There are several future directions for the study of IBMP and its effects on the GABA-A receptor. One area of interest is its potential use as a therapeutic agent for neurological disorders such as anxiety, epilepsy, and insomnia. Additionally, further research is needed to elucidate the precise mechanisms underlying its effects on neurotransmitter release and brain activity. Finally, the development of more selective and potent GABA-A receptor antagonists could provide new insights into the role of this receptor in the central nervous system.

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-16(2)21-11-7-8-17(3)22(21)24-23(25)20-14-12-19(13-15-20)18-9-5-4-6-10-18/h4-16H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLAEDJDOHFYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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